molecular formula C17H13BrClNO2 B5178363 (2E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5178363
M. Wt: 378.6 g/mol
InChI Key: GSBPGDQNHTVOOL-QPEQYQDCSA-N
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Description

(2E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a bromophenyl group, and a chlorodimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-bromobenzaldehyde and 5-chloro-2,4-dimethoxyphenylacetonitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, or alternative solvents that are more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield an amine, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile: can be compared with other nitrile-containing compounds such as:

Uniqueness

The unique combination of bromine, chlorine, and methoxy groups in this compound may confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c1-21-16-9-17(22-2)15(19)8-12(16)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBPGDQNHTVOOL-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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